A Technical Guide to 4,6-Dichloro-5-fluoropyridine-3-carboxylic Acid (CAS: 154012-18-7) for Advanced Synthesis Applications
A Technical Guide to 4,6-Dichloro-5-fluoropyridine-3-carboxylic Acid (CAS: 154012-18-7) for Advanced Synthesis Applications
Executive Summary: This document provides an in-depth technical overview of 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. Its unique substitution pattern—featuring two reactive chlorine atoms, an activating fluorine atom, and a versatile carboxylic acid handle—renders it an exceptionally valuable intermediate in the synthesis of complex, high-value molecules. This guide will delve into its physicochemical properties, a representative synthetic strategy, key chemical transformations, robust analytical methods, and critical safety protocols, all grounded in established chemical principles and authoritative sources. The Chemical Abstracts Service (CAS) Registry Number for this compound is 154012-18-7.[1]
Section 1: Chemical Identity and Physicochemical Properties
4,6-Dichloro-5-fluoropyridine-3-carboxylic acid, also known as 4,6-dichloro-5-fluoronicotinic acid, is a polysubstituted pyridine derivative. The strategic placement of electron-withdrawing halogen substituents on the pyridine ring significantly influences its chemical reactivity, making it a tailored substrate for specific synthetic transformations.
| Property | Value | Source |
| CAS Number | 154012-18-7 | [1] |
| Molecular Formula | C₆H₂Cl₂FNO₂ | |
| Molecular Weight | 209.99 g/mol | [2] |
| Synonyms | 4,6-dichloro-5-fluoronicotinic acid | |
| Appearance | Solid, light brown powder | [1][2] |
| Purity | Typically ≥96% | [1][2] |
| Storage Conditions | 2-8°C, sealed storage, away from moisture | [1] |
| InChI Key | UYTWCEYZEQBILY-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C(=C(N=C1Cl)Cl)F)C(=O)O | [3] |
Section 2: Strategic Importance in Medicinal Chemistry and Agrochemicals
The utility of this molecule stems directly from its architecture. Pyridine carboxylic acids are well-established pharmacophores found in numerous approved drugs and agrochemicals.[4][5] The specific substitution pattern of 4,6-dichloro-5-fluoropyridine-3-carboxylic acid offers a trifecta of synthetic advantages:
-
Orthogonal Reactivity: The two chlorine atoms at the 4- and 6-positions exhibit differential reactivity in nucleophilic aromatic substitution (SNAr) reactions. This allows for sequential, selective displacement, enabling the controlled construction of complex molecular scaffolds.
-
Electronic Activation: The fluorine atom at the 5-position, coupled with the ring nitrogen, strongly activates the chlorine atoms toward nucleophilic attack. This enhances reaction kinetics and often allows for milder reaction conditions compared to less-activated chloro-pyridines.
-
Functional Group Handle: The carboxylic acid at the 3-position is a versatile functional group. It can be readily converted into a wide array of other functionalities, including esters, amides, acid chlorides, and alcohols, serving as a primary anchor point for building molecular diversity.
This combination makes the compound a powerful starting material for creating libraries of novel compounds in drug discovery, particularly in the development of kinase inhibitors, antibacterial agents, and other targeted therapies.[2][6][]
Section 3: Representative Synthesis Pathway
While multiple proprietary methods exist, a general and logical synthesis of halogenated nicotinic acids can be conceptualized from fundamental organic chemistry principles, often involving the construction of the pyridine ring followed by functional group manipulation. The following workflow is a representative example based on established pyridine synthesis methodologies.
Caption: Representative workflow for the synthesis of the target compound.
Detailed Protocol: Representative Synthesis
This protocol is illustrative, drawing from general methods for synthesizing substituted pyridines, such as those described in patent literature for related compounds.[6][8]
Step 1: Ring Formation (Cyclocondensation)
-
To a cooled (0-5 °C) solution of sodium methoxide in methanol, add a suitable fluorinated 1,3-dicarbonyl compound (e.g., an ethyl fluoromalonate derivative).
-
Introduce a C2 fragment source and a nitrogen source (e.g., formamide or a derivative) to the mixture.
-
Allow the reaction to stir at low temperature for 1-2 hours before gradually warming to reflux for 12-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and acidify with concentrated HCl to a pH of ~1-2 to precipitate the crude dihydroxypyridine intermediate.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Chlorination
-
Caution: This step involves highly corrosive reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
In a flask equipped for reflux and gas trapping, charge the dried dihydroxypyridine intermediate.
-
Add an excess of phosphorus oxychloride (POCl₃) to the flask. A catalytic amount of a tertiary amine (e.g., dimethylaniline) or lithium phosphate may be used to facilitate the reaction.[6]
-
Heat the mixture to reflux (typically 110-120 °C) for 6-12 hours until the reaction is complete (monitored by HPLC).
-
Carefully distill off the excess POCl₃ under reduced pressure.
-
The residue contains the crude chlorinated product. Cautiously quench the residue by pouring it onto crushed ice.
-
Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid.
-
Purify the crude product via recrystallization or column chromatography to obtain the final product.
Section 4: Key Reactions and Applications in Drug Discovery
The synthetic value of this compound is realized in its subsequent transformations. The reactivity of its functional groups can be selectively exploited.
Caption: Key reactive sites and potential transformations of the title compound.
Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for selectively substituting one of the chlorine atoms, a common step in building drug candidates.
-
Dissolve 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Add a nucleophile (e.g., an alcohol, R-OH, or amine, R-NH₂) (1.1 eq).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), to the mixture.
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature depends on the nucleophile's reactivity.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and acidify to precipitate the product if it is a carboxylic acid.
-
Filter the solid or extract the aqueous layer with an organic solvent if the product is an ester.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Section 5: Analytical and Quality Control Protocols
Ensuring the purity and identity of this key intermediate is critical for the success of subsequent synthetic steps. A combination of chromatographic and spectroscopic methods is required.
| Parameter | Method | Typical Specification |
| Purity | HPLC (UV detection at 254 nm) | ≥96% |
| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR | Conforms to structure |
| Mass Confirmation | LC-MS (ESI) | [M-H]⁻ or [M+H]⁺ matches theoretical |
| Appearance | Visual Inspection | Light brown powder |
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).
-
Analysis: The purity is determined by the area percentage of the main peak.
Section 6: Safety, Handling, and Storage
This compound is classified as toxic and requires careful handling by trained personnel in a controlled laboratory environment.
| Hazard Class | Code | Description | Source |
| Pictogram | GHS06 | Skull and Crossbones | [1] |
| Signal Word | Danger | [1] | |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [1] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin | [1] |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | [1] |
Handling:
-
Use in a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.
-
Recommended storage temperature is between 2-8°C.[1]
Section 7: Conclusion
4,6-Dichloro-5-fluoropyridine-3-carboxylic acid is a high-utility, synthetically versatile building block. Its value is derived from the predictable and selective reactivity of its multiple functional sites. For scientists engaged in the discovery of novel pharmaceuticals and agrochemicals, a thorough understanding of its properties, synthesis, and reactivity is paramount. The protocols and data presented in this guide provide a solid foundation for the effective and safe utilization of this important chemical intermediate.
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